molecular formula C7H5ClO2 B7760959 2-Chlorobenzoic acid CAS No. 26264-09-5

2-Chlorobenzoic acid

Cat. No.: B7760959
CAS No.: 26264-09-5
M. Wt: 156.56 g/mol
InChI Key: IKCLCGXPQILATA-UHFFFAOYSA-N
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Description

2-Chlorobenzoic acid is an organic compound with the molecular formula C₇H₅ClO₂. It is one of the three isomeric chlorobenzoic acids and is known for being the strongest acid among them. This white solid is widely used as a precursor in the synthesis of various drugs, food additives, and dyes .

Mechanism of Action

Target of Action

2-Chlorobenzoic acid is an organic compound that primarily targets the respiratory system . It is used as a precursor to a variety of drugs, food additives, and dyes .

Mode of Action

The mode of action of this compound involves several chemical reactions. It is prepared by the oxidation of 2-chlorotoluene . The chloride in the compound can be readily replaced by ammonia to form 2-aminobenzoic acid . Similarly, the chloride can be displaced by diphenylphosphide, leading to 2-diphenylphosphinobenzoic acid . At elevated temperatures, it decarboxylates .

Biochemical Pathways

It is known that it can be anaerobically degraded by two different pathways . The first pathway is initiated by the reduction of the benzoic acid aromatic ring, followed by ring cleavage and degradation of intermediates by reactions similar to β-oxidation of aliphatic carboxylic acids .

Pharmacokinetics

It is known that the compound is insoluble in water, 95% ethanol solution, and toluene solution, but soluble in methanol, anhydrous ethanol, ether, acetone, and benzene . This solubility profile may impact its bioavailability.

Result of Action

It is known that the compound can act as a plant hormone and a plant metabolite . It has a role in modulating the formation of stems, leaves, and flowers, as well as the development and ripening of fruit .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is known to be very mobile in the environment . It also has potential implications for human health, biodiversity, and the environment

Biochemical Analysis

Biochemical Properties

2-Chlorobenzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to be involved in the oxidation process, where it is converted to 3-chloropyrocatechol by the enzyme Pseudomonas stutzeri . This interaction highlights its role in microbial degradation pathways, where it serves as a substrate for enzymatic reactions. Additionally, this compound can be decarboxylated at elevated temperatures, indicating its potential involvement in thermal degradation processes .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell growth and metabolism, particularly in microbial cells. For instance, the presence of this compound can alter the growth patterns of Pseudomonas stutzeri, leading to the production of 3-chloropyrocatechol . This compound also impacts cellular signaling pathways and gene expression, as it can induce the expression of genes involved in its degradation and metabolism. The influence of this compound on cellular metabolism is evident from its role in the oxidation process, which is crucial for energy production and cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. It acts as a substrate for the enzyme Pseudomonas stutzeri, which catalyzes its oxidation to 3-chloropyrocatechol . This reaction is a key step in the degradation pathway of this compound, highlighting its role in microbial metabolism. Additionally, the compound can undergo decarboxylation at elevated temperatures, indicating its potential involvement in thermal degradation processes . These interactions at the molecular level demonstrate how this compound exerts its effects through enzyme-mediated reactions and chemical transformations.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard conditions, but it can undergo decarboxylation at elevated temperatures . Long-term studies have shown that this compound can be metabolized by microbial cells, leading to the production of intermediate compounds such as 3-chloropyrocatechol . These temporal changes in the compound’s effects are crucial for understanding its behavior in various experimental conditions and its potential long-term impact on cellular function.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that at lower doses, the compound can be metabolized efficiently by microbial cells, leading to the production of intermediate compounds . At higher doses, this compound may exhibit toxic effects, potentially disrupting cellular function and metabolism. The threshold effects observed in these studies highlight the importance of dosage in determining the compound’s impact on biological systems. Additionally, high doses of this compound may lead to adverse effects, such as enzyme inhibition and cellular toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly in microbial degradation processes. The compound is oxidized by the enzyme Pseudomonas stutzeri to produce 3-chloropyrocatechol, which is further metabolized to 2-chloro-cis,cis-muconic acid . These reactions are part of a catabolic pathway that allows microorganisms to utilize this compound as a carbon source. The involvement of specific enzymes and cofactors in these metabolic pathways highlights the compound’s role in microbial metabolism and its potential impact on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound is relatively soluble in organic solvents such as methanol, anhydrous ethanol, ether, acetone, and benzene . This solubility facilitates its transport across cell membranes and its distribution within cellular compartments. Additionally, this compound may interact with specific transporters or binding proteins that aid in its localization and accumulation within cells

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the cytoplasm or mitochondria, where it can participate in metabolic reactions and exert its effects on cellular function . The subcellular localization of this compound is essential for understanding its activity and function within cells, as well as its potential impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorobenzoic acid can be synthesized through the oxidation of 2-chlorotoluene using potassium permanganate as the oxidizing agent . Another method involves the hydrolysis of α,α,α-trichloro-2-toluene .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves large-scale oxidation processes. The use of robust oxidizing agents and controlled reaction conditions ensures high yield and purity of the product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate is commonly used.

    Reduction: Hydrogen gas in the presence of a catalyst.

    Substitution: Ammonia or diphenylphosphide.

Major Products:

Scientific Research Applications

2-Chlorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its role in metabolic pathways and as a plant hormone.

    Medicine: Utilized in the development of pharmaceuticals such as anti-inflammatory drugs and antipsychotics.

    Industry: Employed in the production of dyes and food additives

Comparison with Similar Compounds

  • 2-Bromobenzoic acid
  • 2-Iodobenzoic acid
  • 2-Fluorobenzoic acid

Comparison: 2-Chlorobenzoic acid is unique due to its strong acidic nature compared to its bromine, iodine, and fluorine counterparts. The presence of the chlorine atom at the 2-position significantly influences its reactivity and applications .

Properties

IUPAC Name

2-chlorobenzoic acid
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InChI

InChI=1S/C7H5ClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)
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InChI Key

IKCLCGXPQILATA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)Cl
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Molecular Formula

C7H5ClO2
Record name O-CHLOROBENZOIC ACID
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Related CAS

7250-60-4 (nickel(2+)-salt), 17264-74-3 (sodium salt/solvate)
Record name o-Chlorobenzoic acid
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DSSTOX Substance ID

DTXSID4024771
Record name 2-Chlorobenzoic acid
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Molecular Weight

156.56 g/mol
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Physical Description

Crystals or fine fluffy white powder. (NTP, 1992), Solid; [Merck Index] White powder; [MSDSonline]
Record name O-CHLOROBENZOIC ACID
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Boiling Point

Sublimes (NTP, 1992)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), SOL IN 900 PARTS COLD WATER; MORE SOL IN HOT WATER; FREELY SOL IN ALCOHOL, ETHER., SOL IN ACETONE, BENZENE, SOLUBLE IN METHANOL, 2087 mg/l at 25 °C in water
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Density

1.544 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.544 AT 20 °C/4 °C
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Vapor Pressure

0.00066 [mmHg], 6.6X10-4 mm Hg at 25 °C (extrapolated)
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Color/Form

MONOCLINIC PRISMS FROM WATER

CAS No.

118-91-2, 26264-09-5
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Melting Point

288 °F (NTP, 1992), 142 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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